(1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)(morpholino)methanone
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Overview
Description
(1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)(morpholino)methanone is a complex organic compound that features a combination of several heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)(morpholino)methanone typically involves multi-step reactions starting from readily available precursors. One common approach is the cycloaddition reaction between azides and alkynes to form the triazole ring, followed by subsequent functionalization to introduce the pyrrole and morpholine groups. The reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide (DMSO) to facilitate the cycloaddition and subsequent steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the purification process would be streamlined to ensure the compound meets the required purity standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)(morpholino)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.
Scientific Research Applications
(1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)(morpholino)methanone has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of biochemical pathways and mechanisms.
Industry: The compound can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)(morpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)(piperidino)methanone: Similar structure but with a piperidine ring instead of a morpholine ring.
(1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)(pyrrolidino)methanone: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
The presence of the morpholine ring in (1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)(morpholino)methanone distinguishes it from similar compounds
Properties
IUPAC Name |
(1-benzyl-5-pyrrol-1-yltriazol-4-yl)-morpholin-4-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c24-18(22-10-12-25-13-11-22)16-17(21-8-4-5-9-21)23(20-19-16)14-15-6-2-1-3-7-15/h1-9H,10-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEYGZDENRVCFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N4C=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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